Lipophilicity Increase from 5-Chlorothiophene Substitution
The target compound (N-1-benzoyl, 5-chlorothiophene-2-sulfonamide) exhibits a computed logP of 4.72, which is 0.78 log units higher than that of its closest non-chlorinated analog, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide (logP = 3.94) . This increase is attributable to the chlorine substituent at the 5-position of the thiophene ring. A logP difference of 0.78 units represents a predicted ~6-fold increase in the compound's octanol/water partition coefficient. Correspondingly, the intrinsic aqueous solubility (logSw) is lower for the chlorinated compound (−4.86 vs. −4.02), consistent with its increased hydrophobicity. The calculated logD at physiological pH (7.4) shows the same trend: 4.70 for the target compound versus 3.93 for the non-chlorinated analog.
| Evidence Dimension | Computed lipophilicity (logP) and distribution coefficient (logD) |
|---|---|
| Target Compound Data | logP = 4.72; logD = 4.70; logSw = −4.86 |
| Comparator Or Baseline | N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide (G512-0258): logP = 3.94; logD = 3.93; logSw = −4.02 |
| Quantified Difference | ΔlogP = +0.78 (target > comparator); ΔlogD = +0.77; ΔlogSw = −0.84 (more negative = lower aqueous solubility) |
| Conditions | Computed values from ChemDiv catalog (consistent computational method); molecular formula C20H17ClN2O3S2 vs. C20H18N2O3S2 |
Why This Matters
The ~0.8 logP increase places this compound in a meaningfully different lipophilicity range, which has direct implications for membrane permeability, metabolic stability, and plasma protein binding—parameters that guide compound selection in screening campaigns targeting intracellular or CNS-penetrant indications.
